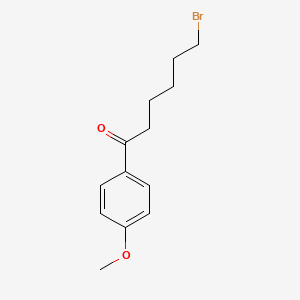

6-Bromo-1-(4-methoxyphenyl)hexan-1-one

Description

6-Bromo-1-(4-methoxyphenyl)hexan-1-one is a brominated aromatic ketone characterized by a hexanone backbone substituted with a 4-methoxyphenyl group at the carbonyl position and a bromine atom at the terminal carbon. For instance, compounds like 6-Bromo-1-[4-(4-bromophenyl)phenyl]hexan-1-one (i-4.1.6) are synthesized using aluminum chloride (AlCl₃) in dichloromethane (DCM) under inert conditions . The methoxy group on the phenyl ring enhances electron density, influencing reactivity and spectroscopic properties.

Properties

CAS No. |

57840-61-6 |

|---|---|

Molecular Formula |

C13H17BrO2 |

Molecular Weight |

285.18 g/mol |

IUPAC Name |

6-bromo-1-(4-methoxyphenyl)hexan-1-one |

InChI |

InChI=1S/C13H17BrO2/c1-16-12-8-6-11(7-9-12)13(15)5-3-2-4-10-14/h6-9H,2-5,10H2,1H3 |

InChI Key |

XNUYJWLMHTZQQW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Comparison and Yields

Key Observations :

- Electron-Donating vs. Alkyl Groups : The methoxy group (electron-donating) in the target compound is expected to downfield-shift aromatic protons compared to alkyl-substituted analogs (e.g., iso-propyl or iso-butyl in ).

Functional Group Variations

Table 2: Comparison with Non-Aromatic Derivatives

Key Observations :

- Pyrrolidine Derivatives : The replacement of the aromatic ring with pyrrolidine (e.g., 1w ) results in higher yields (134%), likely due to enhanced nucleophilicity of the amine group .

- Synthetic Challenges : Mixtures like 3an highlight competing reaction pathways when multiple functional groups (e.g., bromo, acetyl) are present .

Heterocyclic Analogs

Table 3: Brominated Heterocycles with Methoxy Groups

Key Observations :

- Indole-Diazinone Hybrids: The incorporation of a 4-methoxyphenyl group into heterocyclic frameworks (e.g., 6j) improves synthetic yields (80%) and thermal stability (melting points >120°C) .

- Safety and Stability: Sulfonyl-substituted quinoline derivatives (e.g., ) exhibit enhanced stability, critical for pharmaceutical applications.

Research Findings and Implications

- Electronic Effects : The methoxy group in This compound likely enhances charge-transfer properties compared to alkyl-substituted analogs, as seen in bis-(4-methoxyphenyl) chromophores .

- Synthetic Optimization : Friedel-Crafts protocols (e.g., AlCl₃/DCM ) are broadly applicable but require strict control of reaction conditions to avoid side reactions (e.g., debromination ).

- Structural Validation : Tools like SHELXL and crystallographic data validation ensure accuracy in characterizing brominated ketones and their derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.